molecular formula C7H13N B13064615 (But-3-yn-1-yl)(ethyl)methylamine

(But-3-yn-1-yl)(ethyl)methylamine

Cat. No.: B13064615
M. Wt: 111.18 g/mol
InChI Key: DOPSSTFTQBFBJE-UHFFFAOYSA-N
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Description

(But-3-yn-1-yl)(ethyl)methylamine is an organic compound with the molecular formula C7H13N It is a derivative of amine, characterized by the presence of a but-3-yn-1-yl group attached to an ethyl and methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-yn-1-yl)(ethyl)methylamine typically involves the reaction of but-3-yn-1-ol with ethylamine and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 60-80°C and a pressure of 1-2 atm.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(But-3-yn-1-yl)(ethyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

(But-3-yn-1-yl)(ethyl)methylamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (But-3-yn-1-yl)(ethyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (But-3-yn-1-yl)(methyl)methylamine: Similar structure but lacks the ethyl group.

    (But-3-yn-1-yl)(ethyl)amine: Similar structure but lacks the methyl group.

    (But-3-yn-1-yl)(ethyl)dimethylamine: Similar structure but has an additional methyl group.

Uniqueness

(But-3-yn-1-yl)(ethyl)methylamine is unique due to its specific combination of but-3-yn-1-yl, ethyl, and methylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

N-ethyl-N-methylbut-3-yn-1-amine

InChI

InChI=1S/C7H13N/c1-4-6-7-8(3)5-2/h1H,5-7H2,2-3H3

InChI Key

DOPSSTFTQBFBJE-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC#C

Origin of Product

United States

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